molecular formula C21H20BrNO3 B2838168 3-(4-bromophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 844449-26-9

3-(4-bromophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Cat. No.: B2838168
CAS No.: 844449-26-9
M. Wt: 414.299
InChI Key: HXCWKEAVTVPGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, also known as BRL-15572, is a synthetic compound that has been extensively studied in the field of neuroscience due to its potential therapeutic effects on various brain disorders.

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have focused on the synthesis and crystal structure analysis of genistein-derived compounds and similar chromene derivatives. For instance, a study described the design, preparation, and structural characterization of a genistein derivative through single-crystal X-ray diffraction, highlighting its potential as a lead compound for further biological evaluations (Zhang et al., 2008). Such studies are fundamental in understanding the molecular architecture and optimizing the pharmacological properties of these compounds.

Biological Activities and Pharmacological Applications

Several studies have investigated the biological activities of chromene derivatives, including their antimicrobial, antioxidant, and anticancer properties. For example, novel hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides were synthesized and screened for antimicrobial and antioxidant activity, suggesting the potential of these compounds in developing new therapeutic agents (K. Hatzade et al., 2008). Moreover, pyrano[3, 2-c]chromene derivatives were synthesized and assessed for their in vitro anticancer activity, demonstrating significant antitumor activity against various cancer cell lines through cell cycle arrest and apoptosis induction (El-Agrody et al., 2020). These findings underline the therapeutic potential of chromene derivatives in treating different types of cancer.

Antimicrobial and Antifungal Functionality

The antimicrobial and antifungal activities of synthesized chromene compounds have been a subject of interest. For instance, the synthesis of carbamate derivatives of coumarin and chromene led to the formation of compounds with potential antimicrobial properties, providing a basis for the development of new antimicrobial agents (Velikorodov & Imasheva, 2008).

Properties

IUPAC Name

3-(4-bromophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO3/c22-15-6-4-14(5-7-15)18-13-26-21-16(20(18)25)8-9-19(24)17(21)12-23-10-2-1-3-11-23/h4-9,13,24H,1-3,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCWKEAVTVPGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.